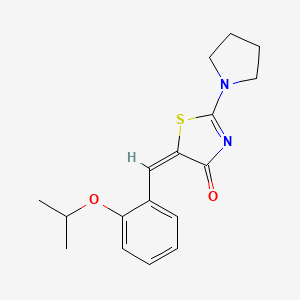
(E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. This compound belongs to the thiazole family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study on the design, synthesis, and antimicrobial activity of some sulfur-containing pyrazole-pyridine hybrids, which share structural similarities with (E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, revealed that these compounds exhibited significant antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications of similar compounds in developing new antimicrobial agents. The study also conducted in silico molecular docking studies to understand the binding modes of these molecules, showing excellent binding affinity, which is crucial for antimicrobial efficacy (Desai, Jadeja, & Khedkar, 2022).
Antifungal and Antibacterial Applications
Another relevant research involved the synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives. These compounds were screened for their antibacterial and antifungal activities, revealing significant biological activity against tested microorganisms. This study highlights the potential of structurally similar compounds for use in treating microbial infections (Suresh, Lavanya, & Rao, 2016).
Optoelectronic and Photochemical Applications
Thiazolothiazole fluorophores, which share a core structural motif with the compound , have been reported to exhibit strong fluorescence and reversible electrochromism. These properties make them attractive for multifunctional optoelectronic applications, including electron transfer sensing and other photochemical uses. The study on these fluorophores provided insights into their electrochemical properties, fluorescence spectroscopy, and potential applications in advanced materials science (Woodward et al., 2017).
Synthesis and Evaluation of Novel Derivatives for Biological Activity
Research on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their antimicrobial activities demonstrated the potential of thiazole derivatives in medical chemistry. The study's findings, which include the synthesis of compounds with significant antimicrobial activity, underscore the versatility of thiazole derivatives in developing new therapeutic agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Propiedades
IUPAC Name |
(5E)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12(2)21-14-8-4-3-7-13(14)11-15-16(20)18-17(22-15)19-9-5-6-10-19/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKKHUOAARANLH-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

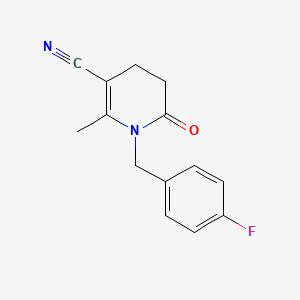
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)
![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)
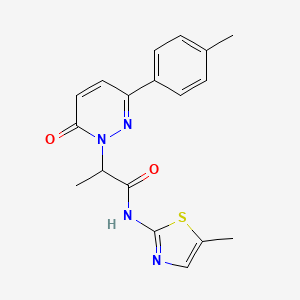
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2762750.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![4-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2762754.png)
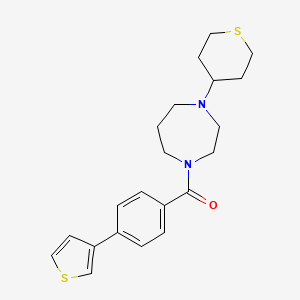
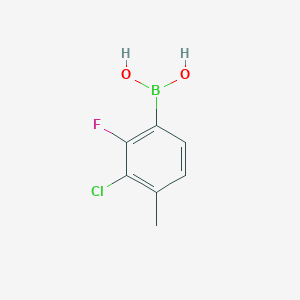
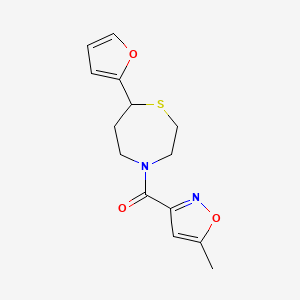
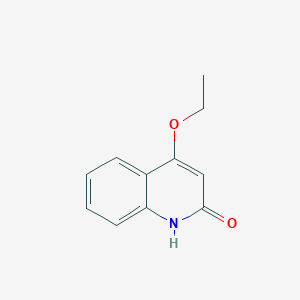
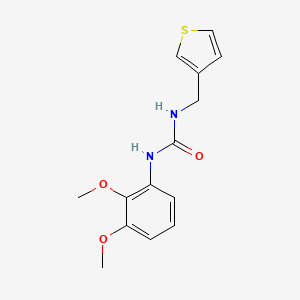
![(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2762762.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2762764.png)